3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one
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Overview
Description
The compound identified as “PMID24000170C36” is a bromodomain-containing protein 4 (BRD4) inhibitor. BRD4 is a chromatin reader protein that recognizes and binds acetylated histones, playing a crucial role in the transmission of epigenetic memory across cell divisions and transcription regulation . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 inhibitors typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of key intermediates, followed by coupling reactions, cyclizations, and functional group modifications. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of BRD4 inhibitors involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
BRD4 inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically modified BRD4 inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. These modifications aim to improve the compound’s therapeutic efficacy and reduce potential side effects .
Scientific Research Applications
BRD4 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study chromatin biology and epigenetic regulation.
Biology: Employed in research on gene expression, cell cycle regulation, and signal transduction.
Medicine: Investigated for their potential to treat cancers, inflammatory diseases, and viral infections.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
BRD4 inhibitors exert their effects by binding to the bromodomains of BRD4, preventing the protein from interacting with acetylated histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The molecular targets and pathways involved include the inhibition of the P-TEFb complex and the suppression of NF-kappa-B signaling .
Comparison with Similar Compounds
BRD4 inhibitors can be compared with other bromodomain inhibitors, such as those targeting BRD2, BRD3, and BRDT. While all these compounds share a common mechanism of action, BRD4 inhibitors are unique in their ability to modulate specific gene expression programs and exhibit distinct pharmacological profiles. Similar compounds include:
- BRD2 inhibitors
- BRD3 inhibitors
- BRDT inhibitors .
BRD4 inhibitors stand out due to their potent anti-cancer and anti-inflammatory properties, making them promising candidates for therapeutic development .
Properties
Molecular Formula |
C23H17F3N4O4 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7,9-dihydropyrrolo[2,3-c][1,5]naphthyridin-8-one |
InChI |
InChI=1S/C23H17F3N4O4/c1-10-17(11(2)34-30-10)13-8-14-20(29-22(13)32-3)19-15(9-27-14)28-21(31)18(19)12-6-4-5-7-16(12)33-23(24,25)26/h4-9,18H,1-3H3,(H,28,31) |
InChI Key |
WWSIFGSLYORAET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=NC=C4C(=C3N=C2OC)C(C(=O)N4)C5=CC=CC=C5OC(F)(F)F |
Origin of Product |
United States |
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